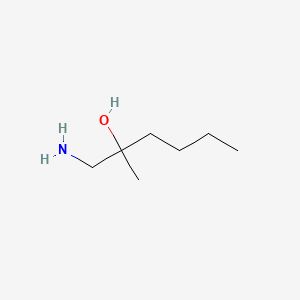

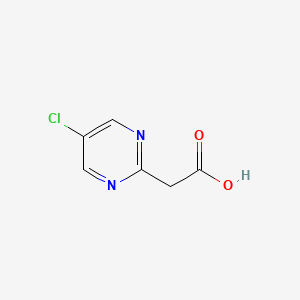

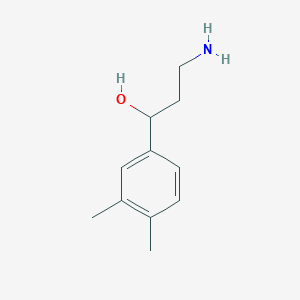

![molecular formula C9H13ClN2O2 B1527105 [4-(2-Nitropropyl)phenyl]amine hydrochloride CAS No. 1332530-33-2](/img/structure/B1527105.png)

[4-(2-Nitropropyl)phenyl]amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[4-(2-Nitropropyl)phenyl]amine hydrochloride” is a fine chemical that is used in the synthesis of various other organic compounds . It has been used as a building block for the synthesis of more complex substances, such as pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of amines like “[4-(2-Nitropropyl)phenyl]amine hydrochloride” can be achieved through several methods, including the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Scientific Research Applications

Antioxidant Studies

Research into the oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines, which include compounds similar to [4-(2-Nitropropyl)phenyl]amine hydrochloride, has shown that these compounds undergo reversible redox reactions. Such studies are crucial for understanding the stability and reactivity of antioxidants used in the rubber industry and beyond. Electrochemical and spectroscopic studies reveal the formation of monocation radicals and dications under oxidative stress, which has implications for the development of new materials with enhanced oxidative stability (Rapta et al., 2009).

Catalysis and Reduction of Nitro Compounds

The reduction of nitro compounds is a significant transformation in organic chemistry, enabling the production of amines, which are foundational in synthesizing drugs, dyes, and polymers. Research on graphene-based catalysts for the reduction of nitro compounds to amines highlights the role of [4-(2-Nitropropyl)phenyl]amine hydrochloride-like substances. These compounds act as intermediates in the reduction process, facilitated by various heterogeneous catalysts. This work contributes to environmentally friendly chemical synthesis and the development of new catalytic materials (Nasrollahzadeh et al., 2020).

Hydroamination Reactions

A study on the practical hydroamination of olefins with nitroarenes, including compounds structurally related to [4-(2-Nitropropyl)phenyl]amine hydrochloride, presents a novel method for forming carbon-nitrogen bonds. This research is pivotal in medicinal chemistry, offering a streamlined approach to synthesizing amines from simple feedstocks. The method's tolerance to a wide range of functional groups makes it a versatile tool for developing pharmaceuticals and organic compounds (Gui et al., 2015).

Photoreactivity and Crosslinking

The development of high-yield photoreagents for protein crosslinking and affinity labeling involves the study of 4-nitrophenyl ethers, closely related to [4-(2-Nitropropyl)phenyl]amine hydrochloride. These compounds are inactive in the dark but react quantitatively with amines upon irradiation, making them valuable tools for biochemical research. Such studies enhance our understanding of protein interactions and the development of novel bioconjugation strategies (Jelenc et al., 1978).

properties

IUPAC Name |

4-(2-nitropropyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-7(11(12)13)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRPIJWFMFQCGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

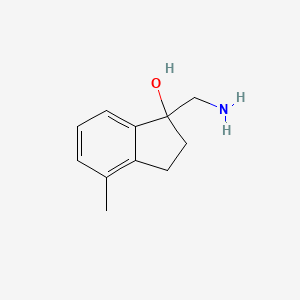

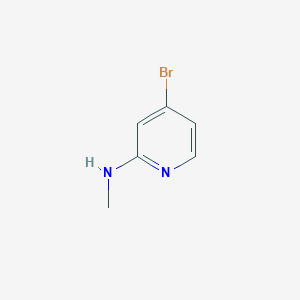

![4-Bromopyrazolo[1,5-a]pyrazine](/img/structure/B1527041.png)

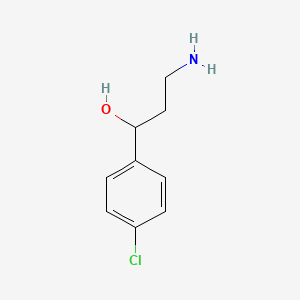

![cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1527044.png)